molecular formula C12H10F3NO3 B577896 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid CAS No. 1314406-50-2

4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid

Cat. No.: B577896
CAS No.: 1314406-50-2
M. Wt: 273.211
InChI Key: HGWQOKPAHSOENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid is a synthetic organic compound known for its unique chemical structure and properties It features a cyclopropylcarbonyl group, an amino group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under specific reaction conditions.

    Coupling with Benzoic Acid: The final step involves coupling the cyclopropylcarbonyl intermediate with a benzoic acid derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclopropylcarbonyl)amino]-2-methylbenzoic acid
  • 4-[(Cyclopropylcarbonyl)amino]-2-chlorobenzoic acid
  • 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzoic acid

Uniqueness

4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)9-5-7(3-4-8(9)11(18)19)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWQOKPAHSOENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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